(3-Methylbenzyl)Triphenylphosphonium Chloride

描述

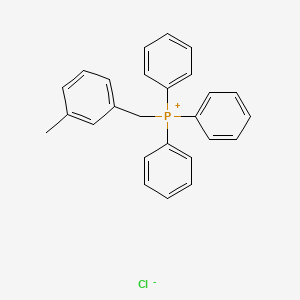

(3-Methylbenzyl)Triphenylphosphonium Chloride: is an organophosphorus compound with the molecular formula C26H24ClP . It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. This compound is known for its role in the Wittig reaction, where it acts as a ylide precursor.

属性

IUPAC Name |

(3-methylphenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P.ClH/c1-22-12-11-13-23(20-22)21-27(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGXYYYYKUGPPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369264 | |

| Record name | [(3-Methylphenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63368-37-6 | |

| Record name | Phosphonium, [(3-methylphenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63368-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3-Methylphenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-METHYLBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Alkylation of Triphenylphosphine with 3-Methylbenzyl Halide

Procedure : Triphenylphosphine is reacted with 3-methylbenzyl bromide or chloride in an aprotic solvent such as acetonitrile under inert atmosphere (nitrogen or argon). The reaction mixture is stirred and heated moderately (typically around 80 °C) for several days (up to 3 days) to ensure complete conversion.

-

- Triphenylphosphine (1 equiv)

- 3-Methylbenzyl bromide or chloride (1.1 equiv)

- Dry acetonitrile as solvent

- Temperature: 80 °C

- Duration: 72 hours under nitrogen atmosphere

Purification : After completion, the solvent is removed under reduced pressure, and the crude product is recrystallized from a mixture of chloroform and ethyl acetate to afford pure this compound as white crystals.

Yield : Typically around 80-90% based on literature precedent for similar benzyltriphenylphosphonium salts.

Alternative Synthesis via Benzyltriphenylphosphonium Salt Halide Exchange

Overview : Starting from benzyltriphenylphosphonium bromide, halide exchange can be performed to obtain the chloride salt by treatment with sodium chloride or sodium tetrafluoroborate in aqueous-organic biphasic systems.

-

- Dissolve benzyltriphenylphosphonium bromide in dichloromethane.

- Add aqueous sodium chloride or sodium tetrafluoroborate solution.

- Shake vigorously and separate layers.

- Wash organic layer multiple times with aqueous salt solution and water.

- Remove solvent under vacuum to obtain the chloride salt.

Notes : This method allows conversion of halide salts but requires prior availability of the bromide salt.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Acetonitrile, dichloromethane | Dry, aprotic solvents preferred |

| Temperature | 60 – 80 °C | Elevated to promote SN2 reaction |

| Reaction Time | 24 – 72 hours | Longer times ensure full conversion |

| Atmosphere | Nitrogen or argon | Prevents oxidation of phosphine |

| Molar Ratio (Ph3P:Halide) | 1:1 to 1:1.1 | Slight excess of halide may improve yield |

| Purification | Recrystallization, filtration | Chloroform/ethyl acetate common solvents |

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | Triphenylphosphine + 3-methylbenzyl chloride/bromide | 80 °C, 72 h, acetonitrile, N2 | 80-90 | Straightforward, high yield | Long reaction time |

| Halide Exchange | Benzyltriphenylphosphonium bromide + NaCl or NaBF4 | Room temp, biphasic system | High | Converts existing salts | Requires bromide salt precursor |

| Photoredox-Assisted Functionalization | Benzyltriphenylphosphonium salt + catalyst + light | Blue LED, 24 h, acetonitrile | N/A | Mild conditions, selective | Not primary synthesis method |

化学反应分析

Types of Reactions: (3-Methylbenzyl)Triphenylphosphonium Chloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of ylides for the Wittig reaction.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Strong bases like butyllithium are used to generate the ylide intermediate.

Major Products Formed:

Oxidation: Triphenylphosphine oxide.

Reduction: Triphenylphosphine.

Substitution: Alkenes, when used in the Wittig reaction with aldehydes or ketones.

科学研究应用

Organic Synthesis

Wittig Reaction Precursor

(3-Methylbenzyl)triphenylphosphonium chloride serves as a precursor in the Wittig reaction, a fundamental method for synthesizing alkenes from carbonyl compounds. The compound undergoes deprotonation to generate a ylide, which can then react with aldehydes or ketones to form olefins. This reaction is particularly valuable in constructing complex organic molecules and has been utilized in synthesizing various natural products and pharmaceuticals .

Photoredox Catalysis

Recent studies have highlighted the use of phosphonium salts, including this compound, as photoredox catalysts. These compounds can facilitate reactions under visible light irradiation, enabling the formation of new carbon-carbon bonds efficiently. For instance, a study demonstrated the successful application of this compound in photoredox reactions involving benzyl halides, showcasing its ability to promote transformations that would otherwise require harsher conditions .

Medicinal Chemistry

Anticancer Research

Phosphonium salts have been explored for their potential as drug delivery vehicles, particularly targeting mitochondria in cancer cells. The design of phosphonium salts like this compound aims to enhance the accumulation of therapeutic agents within mitochondria, thereby improving the efficacy of anticancer drugs. Research indicates that these compounds can be rationally designed to optimize their delivery properties and therapeutic outcomes .

Antifungal Activity

The structural components of this compound are similar to those found in natural products with antifungal properties. Investigations into its derivatives have suggested potential applications in developing antifungal agents, leveraging the inherent biological activity associated with phosphonium compounds .

Case Study 1: Synthesis of Olefins

A study successfully utilized this compound in a Wittig reaction to synthesize a series of alkenes from various aldehydes. The yields were consistently high, demonstrating the efficiency of this phosphonium salt as a synthetic intermediate .

Case Study 2: Photoredox Applications

In another investigation, researchers employed this compound as a catalyst in visible-light-driven reactions. The study reported significant improvements in reaction rates and product yields compared to traditional methods, highlighting its utility in modern organic synthesis .

作用机制

The mechanism of action of (3-Methylbenzyl)Triphenylphosphonium Chloride involves its role as a ylide precursor in the Wittig reaction The compound forms a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes

相似化合物的比较

- Benzyltriphenylphosphonium Chloride

- (4-Methoxybenzyl)Triphenylphosphonium Chloride

- (4-Methylbenzyl)Triphenylphosphonium Chloride

Comparison: (3-Methylbenzyl)Triphenylphosphonium Chloride is unique due to the presence of a methyl group at the meta position of the benzyl ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions. Compared to its analogs, such as Benzyltriphenylphosphonium Chloride and (4-Methoxybenzyl)Triphenylphosphonium Chloride, the meta-methyl group can lead to different steric and electronic effects, impacting its behavior in various chemical processes.

生物活性

(3-Methylbenzyl)Triphenylphosphonium Chloride (MTPPC) is a quaternary ammonium compound that has garnered interest due to its potential biological activities, particularly in cancer therapy and mitochondrial targeting. This article explores the biological activity of MTPPC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MTPPC is characterized by its triphenylphosphonium moiety, which facilitates mitochondrial targeting due to its positive charge. The structure can be represented as follows:

This compound is soluble in organic solvents and exhibits specific interactions with cellular components, enhancing its biological activity.

- Mitochondrial Targeting : MTPPC is designed to accumulate in mitochondria due to the negative membrane potential. This accumulation allows for localized effects on mitochondrial function, particularly in cancer cells where mitochondrial dysfunction is prevalent.

- Reactive Oxygen Species (ROS) Modulation : MTPPC can influence ROS levels within cells, promoting oxidative stress in cancer cells while potentially protecting normal cells. This selective toxicity is crucial for developing effective cancer therapies.

- Antiproliferative Effects : Studies have shown that MTPPC and similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antiproliferative Activity

A study evaluating the cytotoxic effects of triphenylphosphonium compounds reported significant antiproliferative activity against several human cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HST-116 (Colon) | 5.0 | Induction of apoptosis |

| A375 (Melanoma) | 4.5 | ROS generation and mitochondrial stress |

| PC-3 (Prostate) | 6.2 | Cell cycle arrest |

| T-47D (Breast) | 3.8 | Mitochondrial dysfunction |

These findings indicate that MTPPC exhibits potent cytotoxicity towards cancer cells while sparing non-malignant cells, making it a promising candidate for targeted cancer therapy .

Case Studies

- Mitochondrial Targeting in Cancer Therapy : A study demonstrated that MTPPC effectively targeted mitochondria in breast carcinoma cells, leading to enhanced apoptosis through increased ROS levels. The study highlighted the compound's ability to selectively induce cell death in malignant cells while maintaining lower toxicity towards normal fibroblasts .

- Antioxidant Properties : Research has indicated that phosphonium compounds like MTPPC possess antioxidant properties, which may contribute to their therapeutic effects by mitigating oxidative stress in non-cancerous cells while exerting pro-oxidant effects in cancerous cells .

常见问题

Q. What is the standard synthetic methodology for preparing (3-Methylbenzyl)Triphenylphosphonium Chloride?

The compound is synthesized via a quaternization reaction between triphenylphosphine (PPh₃) and 3-methylbenzyl chloride in an anhydrous organic solvent (e.g., toluene or benzene) under reflux conditions. The reaction typically proceeds at elevated temperatures (80–110°C) for 12–24 hours, followed by precipitation or crystallization to isolate the phosphonium salt. This method aligns with analogous syntheses of benzylic phosphonium salts, where benzylic halides react rapidly with PPh₃ .

Q. What are the recommended storage and handling protocols for this compound?

Store at room temperature in a tightly sealed, moisture-resistant container. The compound is hygroscopic and may decompose upon prolonged exposure to humidity. Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates), as incompatibility may lead to hazardous reactions, including the release of hydrogen chloride gas or phosphorus oxides under extreme conditions .

Q. How can researchers verify the structural integrity of this compound?

Key characterization techniques include:

- ¹H/³¹P NMR : A singlet in ³¹P NMR (~20–25 ppm) confirms phosphonium formation. Aromatic protons in the 7.0–7.8 ppm range and methyl/methylene protons near 2.3–4.0 ppm in ¹H NMR provide structural validation.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows the [M-Cl]⁺ ion.

- Elemental Analysis : Matches calculated C, H, and P content to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Optimize solvent choice (polar aprotic solvents like THF may improve reaction rates) and stoichiometry (1:1 molar ratio of PPh₃ to 3-methylbenzyl chloride). Catalytic additives (e.g., KI) can facilitate halide exchange. For industrial-scale synthesis, continuous flow reactors reduce reaction time and improve yield consistency compared to batch processes .

Q. What role does this phosphonium salt play in ionic liquid chemistry or catalytic applications?

Phosphonium salts, including 4-methylbenzyl derivatives, are utilized as ionic liquid components or phase-transfer catalysts due to their thermal stability and low volatility. Their large cations stabilize reactive intermediates in cross-coupling reactions (e.g., Wittig reactions) or enhance solubility of polar substrates in nonpolar media. Experimental studies suggest tuning the benzylic substituent (e.g., 3-methyl vs. 4-methyl) can modulate ionic liquid viscosity and catalytic efficiency .

Q. What analytical methods are suitable for detecting decomposition products or impurities in this compound?

- HPLC with UV/Vis detection : Quantifies residual triphenylphosphine or benzyl chloride impurities.

- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures (>300°C) and volatile byproducts (e.g., HCl gas).

- FTIR Spectroscopy : Monitors P-C aromatic stretching vibrations (~1,100 cm⁻¹) for degradation .

Q. How does the 3-methyl substitution influence the compound’s reactivity compared to other benzylphosphonium salts?

The 3-methyl group introduces steric hindrance, potentially slowing nucleophilic substitution reactions at the benzylic carbon. Comparative studies with 4-methyl isomers (e.g., 4-Methylbenzyl-TPP chloride) reveal differences in crystallinity and solubility, impacting applications in solid-phase synthesis or as ionic liquid precursors. X-ray crystallography of related compounds shows distinct packing arrangements influenced by methyl positioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。